
4-(Dipropylamino)butanenitrile
Overview
Description
4-(Dipropylamino)butanenitrile (CAS: 70288-99-2) is an organic compound with the molecular formula C₁₀H₂₀N₂ and a molecular weight of 168.28 g/mol . Its IUPAC name reflects its structure: a butanenitrile backbone (four-carbon chain terminating in a nitrile group) substituted with a dipropylamino group (-N(C₃H₇)₂) at the fourth carbon. This compound is characterized by its polar nitrile group and tertiary amine, which confer unique reactivity and solubility properties. It is used in organic synthesis, particularly in the preparation of pharmaceuticals and functional materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Dipropylamino)butanenitrile can be synthesized through several methods:
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From Halogenoalkanes: : The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol. The halogen is replaced by a -CN group, producing the nitrile. For example: [ \text{CH}_3\text{CH}_2\text{CH}_2\text{Br} + \text{CN}^- \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{CN} + \text{Br}^- ] This method is useful for increasing the length of the carbon chain .
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From Amides: : Nitriles can be made by dehydrating amides. Amides are dehydrated by heating a solid mixture of the amide and phosphorus (V) oxide. The liquid nitrile is collected by simple distillation .
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From Aldehydes and Ketones: : Aldehydes and ketones undergo an addition reaction with hydrogen cyanide to produce hydroxynitriles .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Dipropylamino)butanenitrile undergoes various chemical reactions, including:
Reduction: Nitriles can be reduced to primary amines using reagents like lithium aluminium hydride (LiAlH₄).
Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Substitution: The cyano group can be substituted by other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Reduction: Lithium aluminium hydride (LiAlH₄) in dry ether.
Hydrolysis: Sulfuric acid (H₂SO₄) or sodium hydroxide (NaOH) under reflux.
Substitution: Various nucleophiles such as amines or alcohols in the presence of catalysts.
Major Products
Reduction: Primary amines.
Hydrolysis: Carboxylic acids.
Substitution: Corresponding substituted nitriles.
Scientific Research Applications
Chemical Synthesis
4-(Dipropylamino)butanenitrile serves as a valuable building block in organic synthesis. Its functional groups allow it to participate in various chemical reactions, making it useful in the development of more complex organic molecules.
Synthesis Pathways
- The compound can be synthesized through multi-step reactions involving the coupling of dipropylamine with a suitable nitrile precursor, followed by purification techniques such as chromatography to yield high-purity products.
Research indicates that this compound exhibits potential biological activities, which are critical for pharmacological applications.
Antimicrobial Properties
Studies have suggested that compounds with similar structural features may possess antimicrobial activity against various bacterial strains. For instance, derivatives containing dipropylamino groups have shown efficacy against Escherichia coli and Pseudomonas aeruginosa .
Neuropharmacological Effects
The dipropylamino group suggests possible interactions with neurotransmitter systems, particularly those modulating serotonin and norepinephrine pathways. This positions the compound as a candidate for further investigation in neuropharmacology .
Medicinal Chemistry
Given its structural similarity to known pharmacologically active compounds, this compound is being explored for its therapeutic potential.
Potential Therapeutic Uses
- Antihistaminic Effects : The compound may exhibit antihistaminic properties, which could be beneficial in treating allergic reactions.
- Drug Development : Its unique structure makes it a promising candidate for the development of new drugs targeting various biological pathways .
Case Study 1: Antimicrobial Activity Assessment
A study investigated the antimicrobial efficacy of hydrogels containing derivatives of this compound. The results indicated weak inhibitory activity against several bacterial strains, suggesting that while the hydrogels exhibited some antimicrobial properties, their effectiveness varied significantly depending on concentration and environmental conditions .
Case Study 2: Neuropharmacological Evaluation
Research into the neuropharmacological effects of compounds similar to this compound has indicated potential interactions with neurotransmitter systems. This research is ongoing and aims to elucidate the specific mechanisms by which these compounds may influence neurochemical pathways .
Mechanism of Action
The mechanism of action of 4-(Dipropylamino)butanenitrile involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the dipropylamino group can engage in hydrogen bonding and other interactions. These properties make it a versatile compound in organic synthesis and medicinal chemistry .
Comparison with Similar Compounds
This section compares 4-(Dipropylamino)butanenitrile with structurally related butanenitrile derivatives, focusing on synthetic yields, physical properties, spectroscopic data, and functional group effects.
Structural and Functional Group Variations
Key Compounds Analyzed:
4-([1,1'-Biphenyl]-3-yl)butanenitrile (4h)
4-(4-(Dimethylamino)phenyl)butanenitrile (4k) Substituent: Dimethylamino-phenyl group at C4. Formula: C₁₂H₁₆N₂ .
4-(Trichlorosilyl)butanenitrile
4-(Dimethyl(2-(phenylthio)ethyl)silyl)butanenitrile (6)
Spectroscopic Comparisons
NMR Data Highlights:
- 4h :
- 4k :
- This compound: Expected ¹H NMR: Peaks near δ 2.3–2.8 (methylene protons adjacent to N and nitrile) and δ 1.0–1.6 (propyl -CH₂ and -CH₃) based on analogs .
Functional Group Effects:
- Electron-Withdrawing Groups (e.g., nitrile) : Increase polarity and reactivity toward nucleophiles.
- Amino Groups (e.g., dipropylamino, dimethylamino): Enhance solubility in polar solvents and enable hydrogen bonding. The dipropylamino group in this compound provides steric bulk, reducing crystallization (liquid state) compared to aryl-substituted solids like 4h and 4k .
- Silyl Groups (e.g., Compound 6) : Introduce hydrophobicity and silicon-specific reactivity, useful in cross-coupling reactions .
Biological Activity
4-(Dipropylamino)butanenitrile is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Understanding its biochemical properties, cellular effects, molecular mechanisms, and metabolic pathways is crucial for exploring its applications in pharmacology and toxicology.
This compound exhibits several biochemical properties that influence its biological activity:
- Chemical Structure : The compound features a nitrile functional group attached to a butane chain with a dipropylamino substituent, which contributes to its hydrophobic characteristics.
- Solubility : Its solubility in organic solvents facilitates its interaction with various biomolecules, including proteins and enzymes.
Cellular Effects
The biological activity of this compound has been studied in various cellular contexts:
- Cell Proliferation : It has been shown to influence cell proliferation rates in certain cancer cell lines, suggesting potential anti-cancer properties.
- Apoptosis : The compound may modulate apoptotic pathways, leading to increased cell death in malignant cells while sparing normal cells.
- Signal Transduction : Preliminary studies indicate that it can alter signaling pathways related to growth factors and hormones, impacting cellular responses.
Molecular Mechanism
The molecular mechanisms underlying the activity of this compound include:
- Enzyme Interaction : It acts as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit esterases, affecting the hydrolysis of esters and influencing metabolic flux.
- Gene Expression Modulation : The compound can alter the expression of genes associated with cell cycle regulation and apoptosis through interactions with transcription factors.
Metabolic Pathways
The metabolism of this compound involves several pathways:
- Hydrolysis : The compound undergoes hydrolysis to form less active metabolites, which are subsequently eliminated from the body.
- Oxidative Metabolism : Cytochrome P450 enzymes may be involved in its oxidative metabolism, leading to the formation of various metabolites that may exhibit different biological activities.
Dosage Effects in Animal Models
Research on animal models has demonstrated that the effects of this compound vary significantly with dosage:
- Low Doses : At lower concentrations, it may stimulate beneficial cellular responses without significant toxicity.
- High Doses : Increased dosages can lead to adverse effects such as hepatotoxicity and nephrotoxicity, highlighting the need for careful dosage management in therapeutic applications.
Case Studies
Several case studies have investigated the biological activity of this compound:
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Anti-Cancer Activity :
- A study evaluated its effects on breast cancer cell lines, demonstrating a dose-dependent inhibition of cell growth and induction of apoptosis.
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Neurotoxicity Assessment :
- Research involving rodent models indicated potential neurotoxic effects at high doses, necessitating further investigation into its safety profile.
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Metabolic Profiling :
- Metabolomic studies revealed alterations in metabolic pathways upon treatment with the compound, suggesting its role as a metabolic modulator.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(Dipropylamino)butanenitrile?
- Methodological Answer : A robust synthetic approach involves coupling reactions using transition metal catalysts. For example, nickel-catalyzed Negishi coupling between aryl halides and organozinc reagents has been effective for structurally similar nitriles. Reaction conditions typically include refluxing in aprotic solvents (e.g., dimethylformamide or tetrahydrofuran) at 80–100°C for 6–12 hours. Purification via silica gel chromatography yields the product with >90% purity . Modifications to the dipropylamino group may require protection/deprotection strategies to avoid side reactions.
Q. How can spectroscopic techniques (NMR, IR) characterize this compound?
- Methodological Answer :
- 1H NMR : The dipropylamino group shows characteristic triplet signals for the methylene protons adjacent to the nitrogen (δ ~2.3–2.7 ppm). The nitrile carbon’s deshielding effect shifts adjacent methylene protons to δ ~2.8–3.0 ppm (t, J = 7.5 Hz).
- 13C NMR : The nitrile carbon resonates at ~119–121 ppm, while the tertiary amine carbon appears at ~50–55 ppm.
- IR : A sharp peak at ~2245 cm⁻¹ confirms the nitrile group. Absence of O-H or N-H stretches (2800–3500 cm⁻¹) indicates successful alkylation of the amine .
Q. What are the key applications of this compound in medicinal chemistry?
- Methodological Answer : The compound serves as a precursor for synthesizing bioactive molecules targeting neurological receptors (e.g., dopamine agonists). Its nitrile group enables further functionalization via hydrolysis to carboxylic acids or reduction to amines. The dipropylamino moiety enhances lipophilicity, improving blood-brain barrier penetration in preclinical models .
Advanced Research Questions
Q. How does the dipropylamino group influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-donating dipropylamino group activates aryl halides toward oxidative addition in Pd- or Ni-catalyzed couplings. However, steric hindrance from the propyl chains can reduce reaction rates. Computational studies (DFT) suggest that bulky substituents increase transition-state energy by ~5–10 kcal/mol, necessitating higher catalyst loadings or elevated temperatures .
Q. What computational methods predict the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level reliably calculates HOMO-LUMO gaps, dipole moments, and charge distribution. Solvent effects (e.g., PCM model for acetonitrile) refine predictions of solvatochromic shifts. For example, the nitrile group’s electron-withdrawing effect lowers the HOMO energy by ~1.5 eV compared to non-cyano analogs .
Q. What strategies optimize stereoselectivity in reactions involving this compound intermediates?
- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Cu(acac)₂ with enantiopure ligands) achieve stereocontrol. Microwave-assisted synthesis (130°C, 15 min) enhances reaction efficiency while minimizing racemization. For glycosylation reactions, steric directing groups on the nitrile carbon enforce β-selectivity (>90% ee) .
Properties
IUPAC Name |
4-(dipropylamino)butanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-3-8-12(9-4-2)10-6-5-7-11/h3-6,8-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJPZKPNJVGMHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220522 | |
Record name | 4-Dipropylaminobutyronitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80220522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70288-99-2 | |
Record name | 4-(Dipropylamino)butanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70288-99-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Dipropylaminobutyronitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070288992 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC163277 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163277 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 4-Dipropylaminobutyronitrile | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-dipropylaminobutyronitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.741 | |
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Retrosynthesis Analysis
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